molecular formula C11H18ClN5O B13323580 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one

Cat. No.: B13323580
M. Wt: 271.75 g/mol
InChI Key: PLKGCOSBLNPEIB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a piperazine moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazinone core, which is achieved through the cyclization of appropriate precursors.

    Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Piperazine Derivatization: The piperazine moiety is incorporated through nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone compounds with various functional groups.

Scientific Research Applications

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-5-aminopyridazin-3(2H)-one
  • 4-Chloro-2-methyl-5-(2-aminoethyl)pyridazin-3(2H)-one
  • 4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Uniqueness

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine moiety, in particular, enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one

InChI

InChI=1S/C11H18ClN5O/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17/h8,13-14H,2-7H2,1H3

InChI Key

PLKGCOSBLNPEIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl

Origin of Product

United States

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